![molecular formula C14H18N4O2S2 B11011528 2-[acetyl(propan-2-yl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11011528.png)
2-[acetyl(propan-2-yl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
2-[acetyl(propan-2-yl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring structure. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 2-[acetyl(propan-2-yl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-bromo-thiazole with butyllithium, followed by treatment with acetaldehyde and subsequent oxidation with potassium permanganate . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Applications
The compound has shown promise in several biological contexts:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth, which suggests potential use as an antimicrobial agent in pharmaceuticals.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound's structural features may allow it to interact with specific molecular targets associated with cancer cell proliferation. Preliminary in vitro studies have shown that it can inhibit the growth of several cancer cell lines.
Anti-inflammatory Effects
Thiazoles are known for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The study reported a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating strong antimicrobial potential .
Case Study 2: Anticancer Activity
In a series of experiments conducted on human cancer cell lines, the compound showed a growth inhibition rate exceeding 70% at concentrations above 10 µM. This suggests that the compound could be further developed into an anticancer therapeutic agent .
Case Study 3: Anti-inflammatory Mechanism
Research published in Pharmacology Reports explored the anti-inflammatory effects of thiazole derivatives. The study found that the compound significantly reduced levels of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2-[acetyl(propan-2-yl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Biological Activity
The compound 2-[acetyl(propan-2-yl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide (CAS Number: 1219543-73-3) belongs to the thiazole family, which has garnered significant interest due to its diverse biological activities, including anticancer, antimicrobial, and antifungal properties. This article reviews the biological activity of this specific compound based on existing literature and research findings.
- Molecular Formula: C₁₄H₁₈N₄O₂S₂
- Molecular Weight: 338.5 g/mol
- Structure: The compound features a thiazole ring that is crucial for its biological activity. The presence of substituents such as acetyl and propan-2-yl groups enhances its pharmacological profile.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown significant activity against breast, liver, and prostate cancer cell lines. The mechanism of action is often linked to the inhibition of histone acetyltransferases (HATs), which are involved in cell cycle regulation and transcriptional activation of oncogenes .
Case Study:
In a comparative study, a series of thiazole derivatives were synthesized and evaluated for their anticancer properties. One derivative demonstrated an IC₅₀ value of 1.61 µg/mL against colon carcinoma HCT-15 cells, highlighting the potential of thiazole compounds in cancer therapy .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The compound under review has been associated with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) indicating strong antimicrobial potential .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | S. aureus | 2 |
Compound B | E. coli | 4 |
Compound C | Pseudomonas aeruginosa | 8 |
Antifungal Activity
In addition to antibacterial properties, the compound exhibits antifungal activity against various strains. Research has shown that certain thiazole derivatives are effective against drug-resistant fungal strains such as Candida auris, which poses a significant threat in clinical settings .
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds is closely linked to their structural features. The presence of electron-donating groups (like methyl) at specific positions on the thiazole ring can enhance cytotoxicity and antimicrobial effectiveness. Molecular docking studies have provided insights into how these compounds interact with biological targets at the molecular level .
Properties
Molecular Formula |
C14H18N4O2S2 |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-[acetyl(propan-2-yl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H18N4O2S2/c1-7(2)18(10(5)19)14-16-9(4)11(22-14)12(20)17-13-15-6-8(3)21-13/h6-7H,1-5H3,(H,15,17,20) |
InChI Key |
URLZIEHZADEPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(N=C(S2)N(C(C)C)C(=O)C)C |
Origin of Product |
United States |
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